molecular formula C12H15ClN4O2 B13494881 tert-butyl 2-{2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate

tert-butyl 2-{2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate

Cat. No.: B13494881
M. Wt: 282.72 g/mol
InChI Key: HMHCFMZJOUQYNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula: C₁₂H₁₈ClN₃O₂ Molecular Weight: 271.75 g/mol CAS Number: Not explicitly provided in evidence (refer to Enamine Ltd. catalog entry EN300-30595405) .

This compound is a pyrrolo[2,3-d]pyrimidine derivative featuring a 2-amino-4-chloro substitution on the heterocyclic core and a tert-butyl acetate group at the 7-position. It serves as a critical intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors and nucleotide analogs. Its structural versatility allows for further functionalization at the amino and chloro positions, enabling tailored pharmacological activity .

Properties

Molecular Formula

C12H15ClN4O2

Molecular Weight

282.72 g/mol

IUPAC Name

tert-butyl 2-(2-amino-4-chloropyrrolo[2,3-d]pyrimidin-7-yl)acetate

InChI

InChI=1S/C12H15ClN4O2/c1-12(2,3)19-8(18)6-17-5-4-7-9(13)15-11(14)16-10(7)17/h4-5H,6H2,1-3H3,(H2,14,15,16)

InChI Key

HMHCFMZJOUQYNV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1C=CC2=C1N=C(N=C2Cl)N

Origin of Product

United States

Preparation Methods

Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine Core

The preparation of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate is a critical step and has been optimized in several patents to improve yield and selectivity:

  • Starting Material: 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol.
  • Chlorination Reagent: Phosphorus oxychloride (POCl₃).
  • Reaction Conditions:
    • Initial reaction at 0–50 °C (preferably ~25 °C) to form a first solution.
    • Temperature raised to 40–100 °C (preferably ~75 °C).
    • Addition of a tertiary amine base such as diisopropylethylamine.
    • Final temperature increase to 75–125 °C (preferably ~105 °C) for 16 hours.
  • Outcome: This controlled chlorination yields 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with significantly improved yields compared to earlier methods (yield improvements from ~26% to over 40%) and reduced side reactions.

This method is advantageous for industrial-scale synthesis due to mild conditions, cost-effective reagents, and environmental considerations such as reduced waste and easy purification.

Introduction of the Amino Group at the 2-Position

  • The 2-amino substituent is introduced via nucleophilic substitution reactions on the chlorinated pyrrolo[2,3-d]pyrimidine core.
  • For example, amination can be achieved by reacting 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with ammonia or suitable amine sources under controlled conditions.
  • This step can also involve hydrogenation or catalytic reduction to convert intermediates into the desired 2-amino derivative.

Attachment of the tert-butyl Acetate Side Chain

  • The tert-butyl 2-acetate moiety is introduced through alkylation or esterification reactions.
  • A common approach involves reacting the amino-substituted pyrrolo[2,3-d]pyrimidine intermediate with tert-butyl bromoacetate or similar activated esters to form the tert-butyl 2-{...}acetate structure.
  • Protection/deprotection strategies may be employed to ensure selective reaction at the 7-position nitrogen.
  • Purification is typically performed by flash column chromatography using silica gel with mobile phases such as ethyl acetate and triethylamine mixtures.

Summary Table of Key Preparation Steps

Step Reaction Type Starting Material Reagents/Conditions Product/Intermediate Yield/Notes
1 Chlorination 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol Phosphorus oxychloride, diisopropylethylamine, 25–105 °C 4-chloro-7H-pyrrolo[2,3-d]pyrimidine Improved yield (~40%+), mild conditions
2 Amination/Nucleophilic substitution 4-chloro-7H-pyrrolo[2,3-d]pyrimidine Ammonia or amine source, catalytic hydrogenation 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine Moderate to high yields; hydrogenation step
3 Alkylation/Esterification 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine tert-butyl bromoacetate or equivalent, base tert-butyl 2-{2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate Purified by flash chromatography; high purity

Representative Experimental Data and Purification

  • Purification of intermediates and final product commonly involves flash column chromatography on silica gel.
  • Mobile phases such as ethyl acetate/triethylamine (19:1) are used to improve separation and yield.
  • Crystallization from methanol/water mixtures is employed to obtain the final compound as a solid with well-defined melting points.
  • Analytical characterization includes ^1H NMR confirming substitution patterns and molecular structure.

Chemical Reactions Analysis

Functional Group Transformations

The compound undergoes several key transformations, as inferred from related pyrrolo[2,3-d]pyrimidine derivatives:

  • Hydrolysis : The tert-butyl ester group can hydrolyze under acidic or basic conditions to form the corresponding carboxylic acid .

  • Aminolysis : Substitution of the 2-amino group may occur via nucleophilic displacement, though this reduces potency in kinase inhibition (e.g., N-methyl amide analogs showed lower activity) .

  • Coupling Reactions : The acetate group may participate in esterification or amidation, enabling further functionalization.

Reaction Conditions and Mechanisms

  • Solvents : Commonly used solvents include methanol, acetonitrile, and formamide .

  • Catalysts : Palladium on charcoal (Pd/C) is employed for hydrogenation steps .

  • Mechanistic Insights : Crystallographic studies reveal that the 4-amino group interacts with kinase residues (e.g., Glu236, Met282 in PKB), suggesting structural stability under physiological conditions .

Comparison of Reaction Methods

Method Advantages Limitations
Malononitrile cyclizationEfficient core formation Requires high temperatures
Acetyl chloride couplingRapid amide formation Potential side acetylation
HydrogenationSelective reduction Requires specialized catalysts

Research Findings

  • Kinase Selectivity : Related analogs (e.g., tert-butyl derivatives) exhibit high selectivity for PKBβ over PKA, attributed to interactions with Met282 .

  • Structure-Activity Relationships : Substitution at the 4-position (e.g., chloro groups) enhances lipophilicity and binding to kinase P-loop pockets .

This compound’s reactivity profile underscores its utility in medicinal chemistry for designing kinase inhibitors with tailored selectivity .

Mechanism of Action

The mechanism of action of tert-butyl 2-{2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes, such as protein kinase B (PKB), by binding to their active sites and preventing their normal function . This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapies.

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key structural analogs, their substituents, and synthesis

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features Synthesis/Yield Source
tert-butyl 2-{2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate C₁₂H₁₈ClN₃O₂ 271.75 2-amino, 4-Cl, tert-butyl acetate Building block for nucleoside analogs Listed in Enamine catalog
tert-butyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate (PPP-3) C₁₁H₁₃Cl₂N₃O₂ 302.15 2-Cl, 4-Cl, Boc-protected Dichloro derivative; Boc protection via DMAP/diisopropyl ethylamine 2-hour reaction in DCM
Compound 24 (tert-butyl 4-(2-((3-(4-((4-methoxybenzyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)phenyl)amino)ethyl)piperidine-1-carboxylate) C₂₉H₃₆N₆O₄ 557.65 4-(4-methoxybenzyl)amino, piperidine-1-carboxylate 82% yield via reductive amination; mp 68–70°C Method B, CCTLC purification
tert-butyl 2-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate C₁₇H₁₄ClF₃N₄O₄S 462.84 2-Cl, 4-(isopropylsulfonylphenyl)amino Catalog entry with CAS 1922972-47-1; used in kinase inhibitor synthesis Commercial availability
tert-butyl (((1S,4S)-1-(2-chloro-6-formyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-methoxycyclohexyl)methyl)carbamate (304) C₂₃H₃₀ClN₅O₅ 504.97 6-formyl, 4-methoxycyclohexyl Formyl group enables further derivatization 58% yield via TBAF/HOAc deprotection

Stability and Purification

  • Chromatography : Most analogs (e.g., Compound 24, PPP-3) are purified via column chromatography (CCTLC or silica gel), reflecting their moderate polarity .
  • Acid Sensitivity : Boc-protected derivatives (PPP-3) require careful handling under acidic conditions, whereas the target compound’s acetate ester is stable toward mild acids .

Biological Activity

Tert-butyl 2-{2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate is a compound derived from the pyrrolo[2,3-d]pyrimidine scaffold, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features a pyrrolo[2,3-d]pyrimidine core, which is known for its ability to interact with various biological targets. The presence of the tert-butyl group enhances lipophilicity, potentially influencing its bioavailability and pharmacokinetics.

PropertyValue
Molecular FormulaC10H12ClN3O2
Molecular Weight229.67 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Anticancer Activity

Research indicates that derivatives of pyrrolo[2,3-d]pyrimidine exhibit significant anticancer properties. For instance, a study demonstrated that certain derivatives displayed IC50 values in the low micromolar range against various cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) . The most promising compounds showed better activity than established treatments like Cabozantinib.

The primary mechanism through which these compounds exert their anticancer effects involves the inhibition of protein kinases. Specifically, they target pathways such as PI3K-Akt-mTOR, which are crucial for cancer cell proliferation and survival. For example, one study highlighted that certain pyrrolo[2,3-d]pyrimidine derivatives were selective inhibitors of PKB (Protein Kinase B), demonstrating a 28-fold selectivity over PKA (Protein Kinase A) .

Other Biological Activities

Beyond anticancer effects, pyrrolo[2,3-d]pyrimidine derivatives have been reported to possess:

  • Antiviral Activity : Some studies suggest efficacy against viral infections by inhibiting viral replication mechanisms.
  • Anti-inflammatory Properties : These compounds have shown potential in reducing inflammation markers in various models.
  • Antioxidant Effects : The antioxidant capacity may contribute to their protective effects against oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the pyrrolo[2,3-d]pyrimidine scaffold can significantly influence biological activity. For example:

  • Substituents on the Aromatic Ring : The position and type of substituents (e.g., halogens) can enhance potency against specific kinases.
  • Alkyl Groups : The introduction of tert-butyl groups has been shown to improve solubility and selectivity for certain targets .

Case Studies

  • In Vivo Studies : In animal models, compounds derived from this scaffold demonstrated significant tumor growth inhibition at well-tolerated doses. These studies often assess biomarkers related to the PI3K-Akt pathway to confirm the mechanism of action.
  • Clinical Trials : Some pyrrolo[2,3-d]pyrimidine derivatives have progressed to clinical trials due to their promising preclinical results. Their safety profiles and efficacy are currently under evaluation in various cancer types .

Q & A

Basic: What are the standard synthetic routes for preparing tert-butyl 2-{2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Cyclization : Formation of the pyrrolo[2,3-d]pyrimidine core via cyclization of intermediates like ethyl 2-cyano-4,4-dimethoxybutanoate with formamidine derivatives .
  • Chlorination : Introduction of the chloro group at the 4-position using reagents like POCl₃ or PCl₅ under reflux conditions .
  • Amino Group Protection : The tert-butyl acetate group is introduced via nucleophilic substitution or coupling reactions. For example, tert-butyl esters are often formed using Boc-protected intermediates under palladium catalysis (e.g., Pd(OAc)₂/XPhos) in dioxane with Cs₂CO₃ as a base .
    Key Validation : LC-MS monitoring and NMR spectroscopy (¹H/¹³C) are critical for confirming intermediate structures .

Basic: How do researchers characterize the purity and structure of this compound?

Answer:

  • Analytical Techniques :
    • HPLC/LC-MS : To assess purity (>95%) and detect byproducts (e.g., dechlorinated or Boc-deprotected derivatives) .
    • NMR Spectroscopy : ¹H NMR (δ 1.4–1.5 ppm for tert-butyl protons; δ 6.8–8.0 ppm for pyrrolopyrimidine protons) and ¹³C NMR (δ 170–175 ppm for carbonyl groups) .
    • Elemental Analysis : Confirms C, H, N, and Cl content (±0.3% deviation) .
  • Challenges : Residual solvents (e.g., dioxane) require GC-MS analysis for quantification .

Advanced: What strategies mitigate competing side reactions during chlorination of the pyrrolopyrimidine core?

Answer:
Side reactions (e.g., over-chlorination or ring degradation) are addressed via:

  • Temperature Control : Chlorination at 0–5°C minimizes decomposition .
  • Catalyst Selection : Use of DMAP or N-methylmorpholine to enhance regioselectivity .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DCM) improve reaction homogeneity and reduce byproducts .
    Data Analysis : Compare TLC/Rf values and LC-MS profiles of intermediates to track selectivity .

Advanced: How does the tert-butyl ester group influence the compound’s reactivity in downstream modifications?

Answer:

  • Steric Protection : The bulky tert-butyl group shields the acetate moiety, preventing unintended hydrolysis during acidic/basic conditions (e.g., TFA deprotection in DCM) .
  • Synthetic Flexibility : The ester can be selectively cleaved under mild acidic conditions (e.g., 10% TFA in DCM) to generate free carboxylic acid derivatives for conjugation .
    Validation : Monitor deprotection kinetics via ¹H NMR (disappearance of tert-butyl signals at δ 1.4 ppm) .

Advanced: What computational methods predict the compound’s binding affinity to kinase targets?

Answer:

  • Docking Studies : Use software like AutoDock Vina to model interactions with ATP-binding pockets (e.g., JAK2 or EGFR kinases). Focus on hydrogen bonding between the 2-amino group and kinase hinge regions .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (RMSD < 2.0 Å indicates stable binding) .
  • QSAR Models : Correlate substituent effects (e.g., chloro vs. methyl groups) with IC₅₀ values from enzymatic assays .

Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound?

Answer:
Discrepancies in yields (e.g., 60–90%) arise from:

  • Reagent Quality : Trace moisture in POCl₃ reduces chlorination efficiency; use freshly distilled reagents .
  • Catalyst Loading : Optimize Pd(OAc)₂/XPhos ratios (typically 5–10 mol%) to balance cost and yield .
  • Workup Protocols : Precipitation vs. column chromatography affects recovery rates. For example, silica gel chromatography recovers >85% vs. 70% for crude precipitation .
    Troubleshooting : Replicate reactions under inert atmospheres (N₂/Ar) and monitor intermediates via LC-MS .

Advanced: What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Answer:

  • Exothermic Reactions : Chlorination and cyclization steps require controlled cooling to prevent thermal runaway .
  • Purification at Scale : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) to reduce solvent waste .
  • Byproduct Management : Optimize reaction time to minimize dimerization (e.g., via kinetic studies at 25°C vs. 50°C) .

Advanced: How does the 2-amino substituent affect the compound’s solubility and bioavailability?

Answer:

  • Solubility : The amino group enhances aqueous solubility (logP ~1.5) but may reduce membrane permeability. Use salt forms (e.g., HCl salts) to improve pharmacokinetics .
  • Bioavailability : In vitro assays (Caco-2 permeability) show moderate absorption (Papp ~5 × 10⁻⁶ cm/s). Prodrug strategies (e.g., ester hydrolysis) enhance oral bioavailability .

Advanced: What analytical techniques detect degradation products under accelerated stability conditions?

Answer:

  • Forced Degradation Studies : Expose the compound to heat (40°C), humidity (75% RH), and light (ICH Q1B).
  • HPLC-DAD/MS : Identify degradation products (e.g., dechlorinated analogs or oxidized pyrrole rings) .
  • Kinetic Modeling : Calculate t₉₀ (time for 10% degradation) to predict shelf-life. For example, t₉₀ = 6 months at 25°C .

Advanced: How do researchers validate the compound’s biological activity in kinase inhibition assays?

Answer:

  • Enzymatic Assays : Measure IC₅₀ against recombinant kinases (e.g., JAK2) using ADP-Glo™ kits. Typical IC₅₀ ranges: 10–100 nM .
  • Cellular Assays : Use phospho-STAT3/STAT5 ELISA in cell lines (e.g., HELA) to confirm target engagement .
  • Counter-Screens : Test selectivity against off-target kinases (e.g., CDK2 or Aurora A) to minimize toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.